molecular formula C27H30F2N2OS B12772460 1-(Bis(4-fluorophenyl)methyl)-4-(2-hydroxy-3-phenylmethylthiopropyl)piperazine CAS No. 143759-79-9

1-(Bis(4-fluorophenyl)methyl)-4-(2-hydroxy-3-phenylmethylthiopropyl)piperazine

Cat. No.: B12772460
CAS No.: 143759-79-9
M. Wt: 468.6 g/mol
InChI Key: YALIXOJWFVJMQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bis(4-fluorophenyl)methyl)-4-(2-hydroxy-3-phenylmethylthiopropyl)piperazine is a complex organic compound that features a piperazine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bis(4-fluorophenyl)methyl)-4-(2-hydroxy-3-phenylmethylthiopropyl)piperazine typically involves multi-step organic reactions. The starting materials often include 4-fluorobenzyl chloride, piperazine, and thiol-containing compounds. The reaction conditions may involve:

    Step 1: Nucleophilic substitution of 4-fluorobenzyl chloride with piperazine to form a bis(4-fluorophenyl)methyl-piperazine intermediate.

    Step 2: Addition of a thiol-containing compound to the intermediate under basic conditions to introduce the thiopropyl group.

    Step 3: Hydroxylation of the thiopropyl group to form the final product.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Bis(4-fluorophenyl)methyl)-4-(2-hydroxy-3-phenylmethylthiopropyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The thiopropyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiopropyl group may yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Bis(4-fluorophenyl)methyl)-4-(2-hydroxy-3-phenylmethylthiopropyl)piperazine involves its interaction with specific molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or ion channels.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(Bis(4-fluorophenyl)methyl)piperazine: Lacks the thiopropyl and hydroxyl groups.

    4-(2-Hydroxy-3-phenylmethylthiopropyl)piperazine: Lacks the bis(4-fluorophenyl)methyl group.

Uniqueness

1-(Bis(4-fluorophenyl)methyl)-4-(2-hydroxy-3-phenylmethylthiopropyl)piperazine is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not seen in similar compounds.

Properties

CAS No.

143759-79-9

Molecular Formula

C27H30F2N2OS

Molecular Weight

468.6 g/mol

IUPAC Name

1-benzylsulfanyl-3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propan-2-ol

InChI

InChI=1S/C27H30F2N2OS/c28-24-10-6-22(7-11-24)27(23-8-12-25(29)13-9-23)31-16-14-30(15-17-31)18-26(32)20-33-19-21-4-2-1-3-5-21/h1-13,26-27,32H,14-20H2

InChI Key

YALIXOJWFVJMQH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(CSCC2=CC=CC=C2)O)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.